molecular formula C9H16ClNO2 B6214592 ethyl 2-azabicyclo[4.1.0]heptane-1-carboxylate hydrochloride CAS No. 1896478-30-0

ethyl 2-azabicyclo[4.1.0]heptane-1-carboxylate hydrochloride

Cat. No.: B6214592
CAS No.: 1896478-30-0
M. Wt: 205.7
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Description

Ethyl 2-azabicyclo[4.1.0]heptane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C9H15NO2·HCl. It is known for its unique bicyclic structure, which includes a three-membered ring fused to a six-membered ring. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-azabicyclo[4.1.0]heptane-1-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an ethyl ester with a bicyclic amine, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often include:

    Temperature: Moderate temperatures (e.g., 50-100°C)

    Solvent: Organic solvents such as dichloromethane or ethanol

    Catalysts: Acid catalysts like hydrochloric acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process typically includes:

    Raw Material Preparation: Purification of starting materials

    Reaction Optimization: Control of temperature, pressure, and reaction time

    Purification: Techniques such as crystallization or chromatography to isolate the final product

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-azabicyclo[4.1.0]heptane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes

    Reduction: Formation of amines or alcohols

    Substitution: Replacement of functional groups with other substituents

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

    Substitution: Conditions involving nucleophiles like halides or amines

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of primary or secondary amines

    Substitution: Formation of new substituted bicyclic compounds

Scientific Research Applications

Ethyl 2-azabicyclo[4.1.0]heptane-1-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 2-azabicyclo[4.1.0]heptane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity

    Receptors: Binding to receptors and modulating their activity

    Pathways: Influence on biochemical pathways, such as signal transduction or metabolic processes

Comparison with Similar Compounds

Ethyl 2-azabicyclo[4.1.0]heptane-1-carboxylate hydrochloride can be compared with other similar compounds, such as:

    2-Azabicyclo[2.2.1]heptane derivatives: Known for their bicyclic structure and similar reactivity

    Bicyclic amines: Compounds with similar amine functionality and potential biological activity

Uniqueness

The uniqueness of this compound lies in its specific bicyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

1896478-30-0

Molecular Formula

C9H16ClNO2

Molecular Weight

205.7

Purity

95

Origin of Product

United States

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